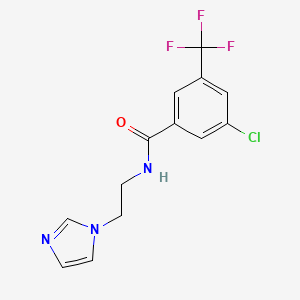![molecular formula C18H23N3O3 B7633367 N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide, also known as DMFEP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DMFEP is a pyridine-carboxamide derivative that has shown promising results in scientific research, particularly in the field of drug discovery and development.
Mecanismo De Acción
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties that help to protect cells from damage caused by oxidative stress. In addition, N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it has shown promising results in a variety of scientific studies. It has been shown to have activity against a variety of cancer cell lines, as well as potential use in the treatment of neurodegenerative diseases. However, one limitation of using N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide in lab experiments is that it is a synthetic compound that may not be readily available in large quantities.
Direcciones Futuras
There are several future directions for the study of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide for its potential use in clinical settings.
Métodos De Síntesis
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized through a multistep process that involves the reaction of 2,5-dimethylfuran-3-amine with 2-chloronicotinic acid, followed by the addition of morpholine and subsequent purification steps. This process yields a pure form of N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide that can be used in scientific research.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-10-16(14(3)24-12)13(2)20-18(22)17-11-15(4-5-19-17)21-6-8-23-9-7-21/h4-5,10-11,13H,6-9H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKALYJRULXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)
![4-(2-hydroxy-2-methylpropyl)-2-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7633289.png)


![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)
![3-[(dimethylamino)methyl]-N-(1-oxaspiro[5.5]undecan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7633320.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633321.png)
![6-Methyl-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7633325.png)

![N-[(4-chloro-2-methylphenyl)methyl]-5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B7633354.png)
![N-methyl-1-[[2-(pyridin-2-ylmethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7633372.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)